molecular formula C16H21NO4 B13640892 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid

Cat. No.: B13640892
M. Wt: 291.34 g/mol
InChI Key: NBNMMTRPPHNWIE-UHFFFAOYSA-N
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Description

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a cyclohexane carboxylic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclohexane ring and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and carboxylic acid groups can participate in various biochemical reactions. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other common organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)14-9-5-4-8-13(14)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19)

InChI Key

NBNMMTRPPHNWIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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